molecular formula C8H5F3O2 B13316409 2-(2,3-Difluorophenyl)-2-fluoroacetic acid

2-(2,3-Difluorophenyl)-2-fluoroacetic acid

Cat. No.: B13316409
M. Wt: 190.12 g/mol
InChI Key: DLXMYDTYJYYKLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Difluorophenyl)-2-fluoroacetic acid (CAS: 1505851-88-6) is a fluorinated aromatic acetic acid derivative with the molecular formula C₈H₅F₃O₂ and a molecular weight of 190.12 g/mol . The compound features a phenyl ring substituted with fluorine atoms at the 2- and 3-positions and a fluoroacetate group at the α-carbon of the acetic acid chain. This structural arrangement enhances its electron-withdrawing properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. Its fluorination pattern influences reactivity, solubility, and metabolic stability, which are critical in drug design .

Properties

Molecular Formula

C8H5F3O2

Molecular Weight

190.12 g/mol

IUPAC Name

2-(2,3-difluorophenyl)-2-fluoroacetic acid

InChI

InChI=1S/C8H5F3O2/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3,7H,(H,12,13)

InChI Key

DLXMYDTYJYYKLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(C(=O)O)F

Origin of Product

United States

Preparation Methods

Photohalogenation and Carbonylation Route (Patent CN101486638A)

Overview:
A novel and industrially viable synthetic route starts from 2,3-difluorotoluene as the raw material. The process involves two key steps: photohalogenation to form 2,3-difluorobenzyl halide, followed by carbonylation to yield this compound.

Step 1: Photohalogenation

  • Reactants: 2,3-difluorotoluene with chlorine or bromine as halogenating agents
  • Conditions: Ultraviolet (UV) irradiation, solvent optional (carbon tetrachloride or solvent-free)
  • Product: 2,3-difluorobenzyl halide (chloride or bromide)
  • Notes: The photochemical halogenation is mild and avoids harsh reagents.

Step 2: Carbonylation

  • Reactants: 2,3-difluorobenzyl chloride, carbon monoxide, sodium hydroxide
  • Catalyst: Cobalt tetracarbonyl sodium (Co2(CO)8Na) preferred
  • Solvent: Methanol is preferred, but others like ethanol, acetonitrile, THF, and toluene can be used
  • Conditions: Liquid phase, temperature 30–40 °C, reaction time ~2 hours
  • Yield: Approximately 89.6% with 99.5% purity
  • Work-up: Acidification and filtration to isolate the acid product

Advantages:

  • Mild reaction conditions
  • High yield and purity
  • Avoids use of toxic cyanides and harsh hydrolysis steps
  • Suitable for scale-up and industrial production
  • Environmentally friendly with low hazardous waste

Reaction Scheme Summary:

Step Reagents/Conditions Product Yield (%) Notes
Photohalogenation 2,3-Difluorotoluene + Cl2 or Br2, UV, CCl4 or solvent-free 2,3-Difluorobenzyl halide High Mild, selective halogenation
Carbonylation 2,3-Difluorobenzyl chloride + CO + NaOH, Co2(CO)8Na catalyst, MeOH, 30–40 °C This compound ~89.6 Mild temperature, high purity

Diazotization and Hydrolysis Route (Patent CN106928044A)

Overview:
This method involves diazotization of 2,3-difluoroanilines followed by conversion to difluorophenyl trichloroethanes and subsequent hydrolysis to yield the target acid.

Key Steps:

  • Diazotization of 2,3-difluoroaniline in acidic aqueous or mixed solvents with diazo reagents
  • Reaction with vinylidene chloride and copper catalysts to form difluorophenyl trichloroethane intermediates
  • Hydrolysis of trichloroethane intermediates under acidic conditions to produce this compound

Advantages:

  • Uses relatively accessible starting materials
  • Phase transfer catalysis enhances reaction efficiency

Disadvantages:

  • Multi-step process with intermediate isolation
  • Use of hazardous diazonium and chlorinated intermediates
  • Potential environmental and safety concerns due to chlorinated compounds and acidic hydrolysis

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents/Catalysts Reaction Conditions Yield (%) Advantages Disadvantages
Photohalogenation + Carbonylation (CN101486638A) 2,3-Difluorotoluene Cl2 or Br2, Co2(CO)8Na, CO, NaOH UV light; 30-40 °C; 2 h ~89.6 Mild, high yield, scalable, green Requires CO handling, photochemical setup
Boron-Catalyzed α-C-H Fluorination (Literature) 2,3-Difluorophenylacetic acid (AcO)4B2O, DBU, Selectfluor 40 °C, 24 h 87–96 (similar compounds) Direct fluorination, mild conditions Longer reaction time, specialized reagents
Diazotization and Hydrolysis (CN106928044A) 2,3-Difluoroaniline Vinylidene chloride, Cu catalyst, acid 85–95 °C (hydrolysis step) Not explicitly stated Uses accessible amines, phase transfer catalysis Multi-step, hazardous intermediates

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenyl)-2-fluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(2,3-Difluorophenyl)-2-fluoroacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Fluorinated Acetic Acid Derivatives

Structural and Physicochemical Properties

Fluorinated acetic acids exhibit distinct properties based on the number and position of fluorine atoms. Below is a comparative analysis:

Compound Name Substituents (Phenyl Ring) Fluorine Positions (Acetic Acid) Molecular Formula Molecular Weight Key Applications/Reactivity
2-(2,3-Difluorophenyl)-2-fluoroacetic acid 2,3-difluoro 2-fluoro C₈H₅F₃O₂ 190.12 Intermediate in spirocyclic β-lactam synthesis ; potential kinase inhibitor precursor
2-(3,5-Difluorophenyl)-2,2-difluoroacetic acid 3,5-difluoro 2,2-difluoro C₈H₄F₄O₂ 208.11 Enhanced acidity (pKa ~1.5–2.0) due to dual α-fluorination; used in organocatalysis
2-Fluorophenylacetic acid 2-fluoro None C₈H₇FO₂ 154.13 Precursor for monofluoromethylation reactions
2,3-Difluoromandelic acid 2,3-difluoro α-hydroxy C₈H₆F₂O₃ 188.13 Chiral building block for β-blockers
2-(2,5-Difluorophenyl)-2-fluoroacetic acid 2,5-difluoro 2-fluoro C₈H₅F₃O₂ 190.12 Similar to target compound but with altered regioselectivity in coupling reactions
Key Observations:

Acidity: The presence of α-fluorine atoms (e.g., in 2-(3,5-difluorophenyl)-2,2-difluoroacetic acid) significantly lowers pKa (~1.5–2.0) compared to non-fluorinated analogues (pKa ~2.5–3.0) due to strong electron-withdrawing effects .

Reactivity: α-Fluoroacetic acids undergo nucleophilic substitution more readily than their non-fluorinated counterparts, enabling applications in cross-coupling reactions .

Crystal Packing : Fluorine atoms participate in C–F···F and C–H···O interactions, influencing solubility and melting points. For example, toluene-4-sulfonic acid derivatives with 2,3-difluorophenyl groups exhibit dihedral angles of ~6.18° between aromatic rings, affecting crystallinity .

Biological Activity

2-(2,3-Difluorophenyl)-2-fluoroacetic acid is a fluorinated aromatic compound notable for its potential biological activities, which stem from its unique structural characteristics. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H7F3O2, with a molecular weight of approximately 190.12 g/mol. The compound features a carboxylic acid functional group and multiple fluorine atoms attached to a phenyl ring, which significantly influence its chemical behavior and biological interactions.

Key Structural Features

  • Fluorine Substituents : The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are critical for pharmaceutical applications.
  • Carboxylic Acid Group : This functional group contributes to the compound's reactivity and potential interactions with biological targets.

Biological Activity

The biological activity of this compound can be attributed to the following mechanisms:

  • Pharmacological Properties : Preliminary studies suggest that fluorinated compounds often exhibit improved binding affinity to biological targets, enhancing their pharmacological efficacy. These properties are particularly valuable in drug design for therapeutic applications .
  • Enzymatic Interactions : Fluorinated compounds can influence enzymatic pathways. For instance, certain fluorinated derivatives have been shown to act as inhibitors of key enzymes involved in metabolic pathways .
  • Toxicological Concerns : While fluorinated compounds can offer therapeutic benefits, they also pose potential toxicity risks. For example, the metabolism of some fluorinated compounds can lead to the formation of toxic metabolites such as fluoroacetate, which is known to disrupt cellular metabolism by inhibiting aconitase .

Synthesis Methods

The synthesis of this compound typically involves several organic reactions. A common method includes:

  • Nucleophilic Substitution : Starting with 2-(2,3-difluorophenyl)acetonitrile and treating it with appropriate reagents leads to the target compound through a series of nucleophilic substitutions and hydrolysis steps.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey Features
3-Bromo-2-fluorophenylacetic acidC8H7BrFContains bromine; less lipophilic than the target compound
4-Bromo-2,6-difluorophenylacetic acidC8H6BrF2Similar structure; differs in bromine positioning; potentially different activity
4-Fluoro-3-bromophenylacetic acidC8H6BrFContains one less fluorine; may exhibit different chemical reactivity
4-Bromo-3-fluorophenylacetic acidC8H6BrFSimilar halogenation pattern; different positions affect binding properties

The distinct halogenation pattern in this compound enhances its potential for unique interactions compared to other similar compounds.

Case Studies and Research Findings

Recent studies have demonstrated the potential applications of this compound in various fields:

  • Medicinal Chemistry : Research indicates that compounds with similar structures may be developed for therapeutic purposes, particularly in cancer treatment and antiviral agents .
  • Pharmaceutical Development : The unique properties of fluorinated compounds make them suitable candidates for drug development aimed at improving bioavailability and therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2,3-Difluorophenyl)-2-fluoroacetic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves sequential fluorination and coupling reactions. For example:

Fluorination of the phenyl ring : Use electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions to introduce fluorine at the 2- and 3-positions of the phenyl ring .

Introduction of the fluoroacetic acid moiety : Employ nucleophilic substitution with potassium fluoride (KF) or transition metal-catalyzed cross-coupling (e.g., Pd-mediated) to attach the fluoroacetic acid group .

Purification : Crystallization (using ethanol/water mixtures) or reverse-phase HPLC to isolate the product.

  • Critical Factors :
  • Temperature : Higher temperatures (80–100°C) improve fluorination efficiency but may increase side products.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates .

Q. How do the positions of fluorine substituents on the phenyl ring and acetic acid moiety affect the compound’s acidity and solubility?

  • Methodological Answer :

  • Acidity : The electron-withdrawing inductive effect of fluorine lowers the pKa of the carboxylic acid group. Ortho-fluorine substituents (2-position) exert a stronger inductive effect than para-substituents, as observed in 2,2-difluoro-2-phenylacetic acid (pKa ≈ 2.1) compared to non-fluorinated analogs (pKa ≈ 4.7) .
  • Solubility : Fluorine at the 2,3-positions reduces hydrophobicity, enhancing aqueous solubility. Solubility can be quantified via shake-flask experiments in buffered solutions (pH 1–7) .

Q. What analytical techniques are most effective for characterizing this compound, particularly in confirming fluorine positions and purity?

  • Methodological Answer :

  • 19F NMR : Resolves distinct fluorine environments (e.g., phenyl vs. acetic acid fluorines). Chemical shifts for ortho-fluorines typically appear at δ −110 to −120 ppm .
  • HPLC-MS : Confirms purity (>98%) and detects trace impurities using C18 columns with acetonitrile/water gradients .
  • X-ray crystallography : Resolves regiochemistry of fluorine substituents in single crystals grown via slow evaporation .

Advanced Research Questions

Q. What strategies can be employed to achieve regioselective fluorination during synthesis, especially to avoid unwanted diastereomers?

  • Methodological Answer :

  • Directed ortho-fluorination : Use boronic acid directing groups on the phenyl ring to guide fluorine placement .
  • Catalytic systems : Pd(OAc)₂ with ligands (e.g., XPhos) improves selectivity for mono- or di-fluorination .
  • Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products (e.g., 2,3-difluoro over 3,4-difluoro isomers) .

Q. How does this compound interact with biological targets such as enzymes, and what methodologies are used to study these interactions?

  • Methodological Answer :

  • Molecular docking : Simulations (AutoDock Vina) predict binding affinities to enzymes like cyclooxygenase-2 (COX-2). Fluorine substituents enhance binding via halogen bonding with Arg120 .
  • In vitro assays : Measure IC₅₀ values for enzyme inhibition (e.g., fluorescence-based assays with recombinant enzymes). Compare results to non-fluorinated analogs to assess fluorine’s role .

Q. How can researchers reconcile discrepancies in reported physicochemical data (e.g., pKa) for fluorinated acetic acid derivatives across studies?

  • Methodological Answer :

  • Standardized measurement conditions : Use identical solvent systems (e.g., 50% ethanol/water) and ionic strength buffers .
  • Computational validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict pKa values and identify outliers due to experimental artifacts .

Q. What are the stability profiles of this compound under varying pH and thermal conditions, and how can degradation products be identified?

  • Methodological Answer :

  • Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-MS.
  • Degradation pathways : Hydrolysis of the fluoroacetic acid group under acidic conditions (pH < 3) generates 2-(2,3-difluorophenyl)acetic acid. LC-MS/MS identifies m/z shifts corresponding to defluorination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.